4-[(2-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
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Overview
Description
The compound “4-(2-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a sulfonyl group attached to a 2-methylpiperidine, and a 1,3,4-oxadiazole ring with a methylsulfanylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3,4-oxadiazole ring and the benzamide group would likely contribute to the compound’s rigidity, while the 2-methylpiperidine and the sulfonyl group could potentially introduce some flexibility .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the sulfonyl group could potentially make the compound more polar and increase its solubility in water .Scientific Research Applications
Antibacterial and Antifungal Properties
Research indicates that derivatives of 1,3,4-oxadiazole, a core component of the chemical compound , possess significant antibacterial and antifungal activities. These derivatives have been synthesized and evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi, showing valuable results. For instance, compounds synthesized from aralkyl/aryl carboxylic acids through a series of steps, including the formation of 1,3,4-oxadiazole nucleophiles, exhibited notable antibacterial efficacy (Aziz‐ur‐Rehman et al., 2017). Moreover, derivatives of 1,3,4-oxadiazole-2-thiones have shown good antibacterial activity against Staphylococcus aureus, along with potent antioxidant properties (Subbulakshmi N. Karanth et al., 2019).
Cardiac Electrophysiological Activity
Certain N-substituted imidazolylbenzamides and benzene-sulfonamides, sharing structural similarities with the compound , have been found to exhibit cardiac electrophysiological activity. These compounds, including some that mimic the action of sematilide, a selective class III agent, have shown promise in vitro and in vivo for treating reentrant arrhythmias, indicating a potential for the development of novel antiarrhythmic drugs (T. K. Morgan et al., 1990).
Antimicrobial and Antifungal Agents
Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those related to 1,3,4-thiadiazole, have been synthesized and shown to possess antimicrobial and antifungal activity. These compounds demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, in addition to exhibiting antifungal activity against Candida albicans, highlighting their potential as broad-spectrum antimicrobial agents (I. Sych et al., 2019).
Anti-Inflammatory and Anti-Cancer Agents
Novel derivatives incorporating 1,3,4-oxadiazolyl and sulfonyl groups have been synthesized and evaluated for their anti-inflammatory and anti-cancer activities. These compounds, prepared via a series of synthetic steps, were tested and showed promising results, suggesting their potential use in the development of new therapeutic agents for treating inflammation and cancer (Madhavi Gangapuram et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S2/c1-12-5-3-4-10-21(12)27(23,24)14-8-6-13(7-9-14)16(22)18-17-20-19-15(25-17)11-26-2/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKXVDMTLTWBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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